Neutrophil Elastase Inhibitory Potency: Para-Fluoro vs. Para-Hydrogen vs. Para-Chloro in the Same N-Benzoylpyrazole Series
In a head-to-head comparison conducted within the same study, 1-(4-fluorobenzoyl)-1H-pyrazole (Compound 5 in the SAR series, bearing R5=F with all other substituents as H) exhibited a Ki of 24 nM against human neutrophil elastase. Under identical assay conditions, the unsubstituted parent 1-benzoyl-1H-pyrazole (Compound 8, all R=H) showed a Ki of 39 nM, while the 4-chloro analog 1-(4-chlorobenzoyl)-1H-pyrazole (Compound 2, R5=Cl) achieved a Ki of 15 nM [1]. The 4-fluoro substitution thus yields a 1.6-fold improvement in potency over the hydrogen parent, while the 4-chloro analog provides a further 1.6-fold gain over the 4-fluoro derivative.
| Evidence Dimension | Neutrophil elastase (Homo sapiens) inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 24 nM (1-(4-fluorobenzoyl)-1H-pyrazole; Compound 5, R5=F) |
| Comparator Or Baseline | 1-Benzoyl-1H-pyrazole (Compound 8, all R=H): Ki = 39 nM; 1-(4-Chlorobenzoyl)-1H-pyrazole (Compound 2, R5=Cl): Ki = 15 nM |
| Quantified Difference | 4-F vs. 4-H: 1.6-fold improvement; 4-Cl vs. 4-F: 1.6-fold further improvement; overall 2.6-fold range across para-H/F/Cl series |
| Conditions | HTS in black flat-bottom 96-well microtiter plates, pH 7.5, 2°C; data from Schepetkin et al. J Med Chem 2007 and Khlebnikov et al. Bioorg Med Chem 2008 |
Why This Matters
For researchers optimizing NE inhibitor potency, the 4-fluoro derivative occupies a defined intermediate position between the less potent unsubstituted parent (39 nM) and the more potent but more lipophilic 4-chloro analog (15 nM), enabling fine-tuning of the potency–lipophilicity balance.
- [1] Khlebnikov AI, Schepetkin IA, Quinn MT. Structure-activity relationship analysis of N-benzoylpyrazoles for elastase inhibitory activity: a simplified approach using atom pair descriptors. Bioorg Med Chem. 2008;16(6):2791-2802. Table 1, Compounds 2, 5, and 8. doi:10.1016/j.bmc.2008.01.003 (PMCID: PMC2396487) View Source
